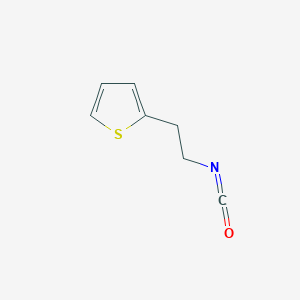

2-(2-Isocyanatoethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-isocyanatoethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZMNLREUEZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381960 | |

| Record name | 2-(2-isocyanatoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-51-2 | |

| Record name | 2-(2-Isocyanatoethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-isocyanatoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58749-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-isocyanatoethyl)thiophene: Chemical Structure, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-isocyanatoethyl)thiophene, a heterocyclic compound featuring a reactive isocyanate functional group. This document details its chemical structure, physicochemical properties, and characteristic reactivity towards nucleophiles. Plausible synthetic routes are outlined, supported by detailed, generalized experimental protocols. Spectroscopic data, including predicted ¹H and ¹³C NMR, characteristic IR absorptions, and mass spectrometry fragmentation patterns, are summarized for identification and characterization purposes. Furthermore, this guide explores the potential of this compound in drug development, particularly in the context of covalent inhibitors targeting signaling pathways implicated in various diseases.

Chemical Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted at the 2-position with an ethyl isocyanate group. The presence of the highly electrophilic isocyanate group makes this molecule a versatile building block in organic synthesis and a potential tool for forming covalent bonds with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58749-51-2 | [1] |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| SMILES | O=C=NCCC1=CC=CS1 | [1] |

| InChI Key | KAJZMNLREUEZSH-UHFFFAOYSA-N | [2] |

Synthesis of this compound

References

The Chemical Cornerstone: A Technical Guide to 2-(Thien-2-yl)ethyl Isocyanate (CAS 58749-51-2) in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thien-2-yl)ethyl isocyanate (CAS 58749-51-2), a versatile heterocyclic building block, has emerged as a significant reagent in the landscape of synthetic chemistry and medicinal chemistry. Its unique molecular architecture, featuring a reactive isocyanate group tethered to a thiophene ring via an ethyl linker, provides a valuable platform for the synthesis of a diverse array of molecules with significant biological potential. This technical guide delves into the fundamental applications of this compound, providing an in-depth overview of its reactivity, synthetic utility, and its role in the development of novel therapeutic agents. We will explore its core reactions, present quantitative data on the activity of its derivatives, detail experimental protocols, and visualize key chemical transformations and biological pathways.

Core Reactivity and Synthetic Applications

The primary utility of 2-(thien-2-yl)ethyl isocyanate lies in the high electrophilicity of the isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. These functional groups are prevalent in a vast number of biologically active compounds, making 2-(thien-2-yl)ethyl isocyanate a key intermediate in drug discovery programs.[1]

The presence of the thiophene ring imparts specific physicochemical properties to the resulting molecules, including metabolic stability and the potential for specific interactions with biological targets. Thiophene is a well-established pharmacophore found in numerous FDA-approved drugs.

Synthesis of Urea Derivatives

The reaction of 2-(thien-2-yl)ethyl isocyanate with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically rapid and proceeds with high yield under mild conditions.

General Experimental Protocol: Synthesis of N-Aryl-N'-(2-(thien-2-yl)ethyl)ureas

To a solution of the desired aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 2-(thien-2-yl)ethyl isocyanate (1.05 eq.) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the target urea derivative.

Synthesis of Carbamate Derivatives

Similarly, the reaction with alcohols or phenols in the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, leads to the formation of carbamates.

General Experimental Protocol: Synthesis of O-Aryl N-(2-(thien-2-yl)ethyl)carbamates

A solution of the desired phenol (1.0 eq.) and a catalytic amount of a base like triethylamine (0.1 eq.) in anhydrous toluene is prepared. To this solution, 2-(thien-2-yl)ethyl isocyanate (1.1 eq.) is added, and the mixture is heated to 60-80°C for 4-8 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

Applications in Drug Discovery

Derivatives of 2-(thien-2-yl)ethyl isocyanate have shown promise in various therapeutic areas. The thiophene urea scaffold, in particular, has been investigated for its potential as antiviral and immunomodulatory agents.

Thiophene Urea Derivatives as HCV Entry Inhibitors

A notable, albeit retracted, study highlighted a series of thiophene urea derivatives as potent inhibitors of Hepatitis C Virus (HCV) entry.[2][3] These compounds were found to exhibit impressive antiviral activities with EC50 values in the nanomolar range. Although the study was retracted, the data underscores the potential of this chemical scaffold. The proposed mechanism of action involves the binding of these molecules to the HCV E2 glycoprotein, a key player in the viral entry process.[2][3]

| Compound ID | EC50 (nM) vs. HCV Genotype 1a/2a | EC50 (nM) vs. HCV Genotype 2a |

| J2H-1701 | 0.95 | 10.9 |

| HCV-2577 | 5.0 | 27.0 |

| HCV-2602 | 0.04 | 1.1 |

| HCV-2614 | 0.5 | 4.0 |

| HCV-2694 | 0.8 | 1.7 |

| Table 1: Antiviral activities of selected thiophene urea derivatives against HCV. Data from a retracted publication and should be interpreted with caution.[2] |

Thiophene Urea Analogues as Toll-Like Receptor Agonists

Research into the immunomodulatory effects of thiophene-containing ureas has identified compounds that act as agonists of Toll-like receptors (TLRs), specifically TLR1 and TLR2.[4] Activation of these receptors triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. One such optimized compound, SMU-C13, demonstrated high potency with an EC50 of 160 nM.[4] This line of research opens avenues for the development of novel vaccine adjuvants and immunotherapies.

Visualizing Chemical Transformations and Biological Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

2-(Thien-2-yl)ethyl isocyanate is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward reactivity allows for the efficient synthesis of diverse libraries of urea and carbamate derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of antiviral and immunomodulatory research, highlight the significant potential of this scaffold in the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further exploration and application of this important chemical entity in the pursuit of new scientific discoveries and innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the synthesis of 2-(2-thienyl)ethyl isocyanate

An In-Depth Technical Guide to the Synthesis of 2-(2-thienyl)ethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)ethyl isocyanate is a valuable reagent and intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for the facile introduction of the 2-(2-thienyl)ethyl moiety to create a diverse range of ureas, carbamates, and other derivatives. This guide provides a comprehensive overview of the primary synthetic routes to 2-(2-thienyl)ethyl isocyanate, with a focus on detailed experimental protocols and quantitative data.

Primary Synthetic Pathway: The Curtius Rearrangement

The most common and versatile method for the synthesis of 2-(2-thienyl)ethyl isocyanate is the Curtius rearrangement.[1][2][3] This reaction involves the thermal decomposition of an acyl azide, which is typically generated in situ from a corresponding carboxylic acid, to yield the desired isocyanate with the loss of nitrogen gas.[2][3] The starting material for this synthesis is 3-(2-thienyl)propanoic acid.

The overall transformation is as follows:

References

Reactivity of the Isocyanate Group Attached to a Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of isocyanates directly attached to a thiophene ring. Thiophene is a privileged scaffold in medicinal chemistry, and the introduction of a highly reactive isocyanate group offers a versatile handle for the synthesis of a wide array of derivatives, particularly ureas and carbamates, with significant potential in drug discovery.[1] This document details the synthesis of 2- and 3-thienyl isocyanates, explores their characteristic reactions, discusses factors influencing their reactivity, and provides context for their application in the development of therapeutic agents.

Synthesis of Thienyl Isocyanates

The most effective and widely applicable method for the synthesis of thienyl isocyanates is the Curtius rearrangement of the corresponding thenoyl azides. This reaction proceeds through a nitrene intermediate to yield the isocyanate with high purity and retention of the aromatic framework.[2][3][4] Alternative methods, such as the reaction of an aminothiophene with phosgene or a phosgene equivalent, are also viable.[5]

Experimental Protocol: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement

This protocol is adapted from the general principles of the Curtius rearrangement, a reliable method for converting carboxylic acids to isocyanates.[2][6]

Step 1: Synthesis of Thiophene-2-carbonyl azide

-

To a solution of thiophene-2-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, THF), add triethylamine (1.1 eq.) and cool the mixture to 0 °C.

-

Slowly add ethyl chloroformate (1.1 eq.) while maintaining the temperature at 0 °C. Stir the reaction mixture for 1-2 hours to form the mixed anhydride.

-

In a separate flask, dissolve sodium azide (1.5 eq.) in a minimal amount of water and add it dropwise to the reaction mixture.

-

Stir the resulting suspension vigorously at 0 °C for an additional 1-2 hours.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophene-2-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

Step 2: Curtius Rearrangement to 2-Thienyl Isocyanate

-

Dissolve the crude thiophene-2-carbonyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.

-

Heat the solution gently under an inert atmosphere (e.g., nitrogen or argon). The rearrangement typically occurs at temperatures ranging from 80 to 110 °C, accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, the 2-thienyl isocyanate can be used directly in solution for subsequent reactions or carefully purified by vacuum distillation. Caution: Isocyanates are toxic, moisture-sensitive, and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

The same general protocol can be applied for the synthesis of 3-thienyl isocyanate starting from thiophene-3-carboxylic acid.

Reactivity of Thienyl Isocyanates

The isocyanate group is a highly electrophilic functional group characterized by the -N=C=O moiety. The central carbon atom is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The reactivity of the isocyanate is significantly influenced by the electronic properties of the attached thiophene ring.

Nucleophilic Addition Reactions

The most common reactions of thienyl isocyanates involve the nucleophilic addition of compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. These reactions are typically rapid and high-yielding, forming stable urea, carbamate, and thiocarbamate linkages, respectively.[7]

-

Reaction with Amines to form Ureas: The reaction with primary or secondary amines is generally very fast and does not require a catalyst.[8]

-

Reaction with Alcohols to form Carbamates: This reaction is typically slower than the reaction with amines and is often catalyzed by bases (e.g., tertiary amines) or organometallic compounds.[9]

-

Reaction with Thiols to form Thiocarbamates: The reaction with thiols often requires a base catalyst to deprotonate the thiol to the more nucleophilic thiolate anion.[6][10]

Quantitative Data on Nucleophilic Addition

| Isomer | Nucleophile | Product Type | Solvent | Catalyst | Yield (%) |

| 2-Thienyl | Benzylamine | Urea | DCM | None | >90 (Est.) |

| 2-Thienyl | Ethanol | Carbamate | Toluene | Et₃N | >85 (Est.) |

| 3-Thienyl | Aniline | Urea | THF | None | >90 (Est.) |

| 3-Thienyl | Isopropanol | Carbamate | Dioxane | DABCO | >85 (Est.) |

Note: Estimated yields are based on typical isocyanate reactivity and may vary based on specific reaction conditions.

Experimental Protocols for Nucleophilic Additions

Representative Protocol for Urea Synthesis: N-Benzyl-N'-(2-thienyl)urea

-

Dissolve 2-thienyl isocyanate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

To this solution, add benzylamine (1.05 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹).

-

Upon completion, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Representative Protocol for Carbamate Synthesis: Ethyl N-(3-thienyl)carbamate

-

Dissolve 3-thienyl isocyanate (1.0 eq.) in anhydrous toluene.

-

Add anhydrous ethanol (1.5 eq.) followed by a catalytic amount of triethylamine (Et₃N) (0.1 eq.).

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or IR.

-

Cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cycloaddition Reactions

Thienyl isocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The cumulene system of the isocyanate group allows for various modes of cycloaddition.

-

[2+3] Cycloaddition: Thienyl isocyanates have been shown to react with azides, such as trimethylsilyl azide (TMSA), in a [2+3] cycloaddition to form tetrazolin-5-ones.[7]

-

[2+2] Cycloaddition: While less common for simple thienyl isocyanates, isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams.[11][12]

-

[4+2] Cycloaddition (Diels-Alder): Isocyanates can act as dienophiles in Diels-Alder reactions, although the thiophene ring itself can also act as a diene under certain conditions.[13][14] The reactivity in this context depends heavily on the substituents and reaction conditions.

Factors Influencing Reactivity

Electronic Effects

The electronic nature of the thiophene ring modulates the electrophilicity of the isocyanate carbon. Thiophene is an electron-rich aromatic heterocycle, which can donate electron density into the isocyanate group through resonance, potentially reducing its reactivity compared to isocyanates attached to electron-withdrawing groups.

-

Position of the Isocyanate: The reactivity is expected to differ between the 2- and 3-positions. The 2-position is more electronically active and may engage in resonance stabilization more effectively, potentially making 2-thienyl isocyanate slightly less reactive towards nucleophiles than 3-thienyl isocyanate.

-

Substituents on the Thiophene Ring: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) on the thiophene ring will increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) will decrease reactivity.

Steric Effects

Steric hindrance around the isocyanate group can significantly impact reaction rates. Bulky substituents on the thiophene ring, particularly at positions adjacent to the isocyanate group, will impede the approach of nucleophiles, slowing down the reaction. This effect is more pronounced with bulkier nucleophiles.

Spectroscopic Data for Product Characterization

The formation of urea and carbamate derivatives from thienyl isocyanates can be readily monitored and confirmed using standard spectroscopic techniques.

| Derivative Type | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Urea | 3300-3400 (N-H stretch), 1630-1680 (C=O stretch, "Amide I"), 1520-1580 (N-H bend, "Amide II") | 6.0-9.5 (Ar-NH), 5.0-8.0 (Alkyl-NH) | 150-160 (C=O) |

| Carbamate | 3200-3400 (N-H stretch), 1680-1730 (C=O stretch) | 5.0-8.0 (NH), 3.5-4.5 (O-CH₂) | 150-160 (C=O) |

Note: These are characteristic ranges and actual values will depend on the specific structure and solvent.

Applications in Drug Development

Thienyl isocyanates are valuable intermediates in medicinal chemistry, primarily for the synthesis of thiophene-containing ureas and carbamates, which are prominent scaffolds in a variety of biologically active compounds.

Kinase Inhibitors

Many small-molecule kinase inhibitors feature a urea hinge-binding motif. Thiophene-based ureas have been investigated as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in angiogenesis and cancer therapy.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway promoting cell proliferation, and the PI3K/AKT pathway which promotes cell survival. Kinase inhibitors targeting VEGFR-2 block these downstream signals.

Antiviral Agents

Thiophene-urea derivatives have also been identified as potent inhibitors of Hepatitis C Virus (HCV) entry. These compounds are thought to interact with the HCV E2 envelope glycoprotein, preventing its binding to host cell receptors like CD81 and thereby blocking viral entry.[15]

HCV Entry Pathway

The HCV particle, via its E1/E2 glycoproteins, binds to several host cell receptors, including CD81. This interaction is crucial for the subsequent steps of clathrin-mediated endocytosis and low-pH-triggered membrane fusion within the endosome, which releases the viral genome into the cytoplasm.

Conclusion

Thienyl isocyanates are highly reactive and versatile chemical intermediates. Their synthesis is readily achieved via the Curtius rearrangement, and they undergo efficient nucleophilic addition reactions with a wide range of nucleophiles to form stable, biologically relevant scaffolds. The reactivity of the isocyanate group is modulated by the electronic and steric properties of the thiophene ring and its substituents. The utility of thienyl isocyanates as building blocks for kinase inhibitors and antiviral agents underscores their importance for professionals in drug discovery and development. Further exploration of their reaction kinetics and cycloaddition chemistry will continue to expand their application in both medicinal and materials science.

References

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. haihangchem.com [haihangchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective [2 + 2 + 2] cycloaddition reaction of isocyanates and allenes catalyzed by nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Thienyl isocyanate | 2048-57-9 [chemicalbook.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. researchtrends.net [researchtrends.net]

- 12. researchgate.net [researchgate.net]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer [mdpi.com]

- 15. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Use of 2-(2-isocyanatoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(2-isocyanatoethyl)thiophene, a versatile heterocyclic compound with promising applications in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and explores its potential as a covalent inhibitor in drug discovery.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and functional materials. The thiophene ring is considered a privileged scaffold in medicinal chemistry due to its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The incorporation of a reactive isocyanate group, as seen in this compound (CAS No: 58749-51-2), introduces a versatile handle for forming covalent bonds with biological macromolecules or for the synthesis of novel polymers. This guide will delve into the synthetic pathways to access this valuable building block and discuss its potential utility, particularly in the realm of covalent drug design.

Synthesis of this compound

Method 1: Synthesis via Curtius Rearrangement of 2-(Thiophen-2-yl)acetyl Azide

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids to isocyanates via an acyl azide intermediate. The reaction proceeds with the thermal or photochemical rearrangement of the acyl azide to the isocyanate with the loss of nitrogen gas.

Experimental Protocol:

Step 1: Synthesis of 2-(Thiophen-2-yl)acetic Acid Detailed protocols for the synthesis of 2-(thiophen-2-yl)acetic acid are available in the chemical literature. A common method involves the hydrolysis of 2-thiopheneacetonitrile.

Step 2: Synthesis of 2-(Thiophen-2-yl)acetyl Azide

-

Materials: 2-(Thiophen-2-yl)acetic acid, oxalyl chloride or thionyl chloride, sodium azide, anhydrous toluene, anhydrous acetone.

-

Procedure:

-

To a solution of 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride.

-

Dissolve the crude acid chloride in anhydrous acetone and cool the solution to 0 °C.

-

Slowly add a solution of sodium azide (1.5 eq) in water, keeping the temperature below 10 °C.

-

Stir the reaction mixture vigorously for 1-2 hours at 0 °C.

-

Extract the product with a non-polar solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thiophen-2-yl)acetyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

-

Step 3: Curtius Rearrangement to this compound

-

Materials: 2-(Thiophen-2-yl)acetyl azide, anhydrous toluene or diphenyl ether.

-

Procedure:

-

Dissolve the 2-(thiophen-2-yl)acetyl azide in a high-boiling inert solvent such as anhydrous toluene or diphenyl ether.

-

Heat the solution gently to initiate the rearrangement, which is typically accompanied by the evolution of nitrogen gas. The reaction temperature will depend on the solvent used (e.g., refluxing toluene at ~110 °C).

-

After the gas evolution ceases, the reaction is complete.

-

The resulting this compound can be purified by vacuum distillation.

-

Data Presentation:

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| 1. Acid Chloride Formation | 2-(Thiophen-2-yl)acetic acid | Oxalyl chloride, DMF | Toluene | >95 (crude) |

| 2. Acyl Azide Formation | 2-(Thiophen-2-yl)acetyl chloride | Sodium azide | Acetone/Water | 80-90 |

| 3. Curtius Rearrangement | 2-(Thiophen-2-yl)acetyl azide | Heat | Toluene | 70-85 |

Method 2: Synthesis via Phosgenation of 2-(Thiophen-2-yl)ethanamine

Phosgenation is a widely used industrial method for the synthesis of isocyanates from primary amines. This reaction involves the use of phosgene or a phosgene equivalent, such as triphosgene or diphosgene, which are safer to handle.

Experimental Protocol:

Step 1: Synthesis of 2-(Thiophen-2-yl)ethanamine The synthesis of 2-(thiophen-2-yl)ethanamine is well-documented and can be achieved through various routes, including the reduction of 2-thiopheneacetonitrile or the Gabriel synthesis from 2-(2-bromoethyl)thiophene.

Step 2: Phosgenation to this compound

-

Materials: 2-(Thiophen-2-yl)ethanamine, triphosgene, triethylamine or a non-nucleophilic base, anhydrous dichloromethane or toluene.

-

Procedure: Caution: Phosgene and its equivalents are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve 2-(thiophen-2-yl)ethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -NCO stretch of the isocyanate around 2250-2275 cm⁻¹).

-

Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

-

Wash the filtrate with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Data Presentation:

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| Phosgenation | 2-(Thiophen-2-yl)ethanamine | Triphosgene, Triethylamine | Dichloromethane | 85-95 |

Mandatory Visualization

Synthetic Pathways

A Theoretical and Computational Investigation of 2-(2-isocyanatoethyl)thiophene: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-(2-isocyanatoethyl)thiophene. Lacking extensive published research on this specific molecule, this document outlines a robust, multi-faceted computational workflow, drawing from established methodologies applied to analogous thiophene and isocyanate-containing compounds. The guide details protocols for quantum chemical calculations, molecular dynamics simulations, and molecular docking studies. It is intended to serve as a foundational resource for researchers seeking to elucidate the structural, electronic, and biological properties of this compound, thereby enabling its potential application in drug discovery and materials science. All quantitative data presented are illustrative and intended to exemplify the outcomes of the proposed methodologies.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their unique electronic properties and ability to engage in various biological interactions make them valuable pharmacophores. Similarly, the isocyanate functional group is a highly reactive moiety, often utilized as a covalent binder to biological targets, which can lead to potent and long-lasting therapeutic effects. The molecule this compound combines these two key features, presenting an intriguing candidate for investigation.

This guide outlines a systematic approach to characterize this compound using a suite of computational tools. The proposed workflow is designed to predict its physicochemical properties, conformational dynamics, reactivity, and potential for biological activity, thereby providing a data-driven foundation for subsequent experimental validation.

Molecular Properties and Synthesis

A thorough understanding of a molecule begins with its fundamental properties and a reliable method for its synthesis.

Molecular Data

The basic molecular properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 58749-51-2 |

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 153.2 g/mol |

| Canonical SMILES | O=C=NCCC1=CC=CS1 |

Experimental Protocol: Proposed Synthesis

A plausible synthetic route to this compound starts from the readily available 2-thiophene ethanol, which is then converted to the corresponding amine and subsequently to the target isocyanate.

Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine.

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-thiophene ethanol (1.0 eq) in dichloromethane (DCM).

-

Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting azide intermediate is then reduced without further purification. Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (1.1 eq).

-

Add water and heat the mixture to reflux for 4 hours to hydrolyze the intermediate phosphinimine.

-

Cool the reaction, remove the THF under reduced pressure, and purify the resulting amine by column chromatography.

-

-

Step 2: Synthesis of this compound.

-

Caution: This step involves highly toxic phosgene or a phosgene equivalent and must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in an anhydrous, non-protic solvent such as toluene in a three-necked flask equipped with a stirrer and a gas inlet.

-

Add an excess of a phosgene equivalent, such as triphosgene (0.4 eq), dissolved in the same solvent.

-

Add a non-nucleophilic base, like triethylamine (2.2 eq), dropwise at 0°C.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by IR spectroscopy for the appearance of the strong isocyanate peak (~2270 cm⁻¹) and disappearance of the amine N-H stretches.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purify this compound by vacuum distillation.

-

Theoretical and Computational Methodologies

A multi-step computational approach is proposed to thoroughly characterize the molecule. The overall workflow is depicted below.

Experimental Protocol: Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[1][2][3]

Protocol: DFT Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.[4]

-

Input Preparation:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization in the gas phase using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for many organic molecules.[1]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.

-

-

Property Calculations:

-

From the optimized structure, calculate key electronic properties. This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Simulate the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for comparison with experimental data.

-

Table 2: Hypothetical Quantum Chemical Properties (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| Total Dipole Moment | 3.15 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 5.9 eV |

| Isocyanate C=O Stretch | ~2275 cm⁻¹ |

| ¹³C NMR (Isocyanate C) | ~122 ppm |

Experimental Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide insight into the conformational dynamics and solvation properties of a molecule over time.[5][6][7][8]

Protocol: MD Simulation

-

Force Field Parameterization:

-

Generate topology and parameter files for the molecule using a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). The DFT-calculated geometry and atomic charges (e.g., from RESP fitting) can be used for improved accuracy.

-

-

System Setup:

-

Place the parameterized molecule in the center of a cubic or dodecahedron simulation box.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steepest descent energy minimization of the system to remove steric clashes.[8]

-

Equilibration:

-

Perform a 1 ns NVT (constant number of particles, volume, and temperature) ensemble simulation to bring the system to the target temperature (e.g., 300 K).

-

Perform a subsequent 5 ns NPT (constant number of particles, pressure, and temperature) ensemble simulation to adjust the system density to the target pressure (e.g., 1 bar).[8]

-

-

Production Run: Conduct a production MD run for at least 100 ns to sample the conformational space adequately.[9]

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for atomic mobility, and perform clustering analysis to identify dominant conformations.

-

Table 3: Illustrative MD Simulation Parameters

| Parameter | Value / Method |

| Force Field | GAFF2 |

| Water Model | TIP3P |

| Box Type | Cubic |

| Temperature | 300 K (V-rescale thermostat) |

| Pressure | 1 bar (Parrinello-Rahman barostat) |

| Time Step | 2 fs |

| Production Length | 200 ns |

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred binding orientation of a ligand to a protein target, providing insights into potential biological activity.[10][11][12]

Protocol: Molecular Docking

-

Software: AutoDock Vina, GOLD, or Schrödinger Glide.[11]

-

Target and Ligand Preparation:

-

Target Selection: Identify a relevant protein target. Given the reactive isocyanate group, a cysteine protease or a kinase with a reactive cysteine in or near the active site could be a hypothetical target. For this example, we select a hypothetical cysteine protease (PDB ID: XXXX).

-

Receptor Preparation: Download the protein structure from the Protein Data Bank (PDB). Remove water molecules and co-ligands, add hydrogen atoms, and assign partial charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound. Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor, typically centered on the active site or a known ligand-binding pocket.

-

Run the docking algorithm to generate multiple binding poses.[11]

-

-

Analysis:

-

Rank the poses based on the scoring function (e.g., binding energy).

-

Visually inspect the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential for covalent bond formation with a reactive residue).

-

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cysteine Protease | -7.5 | Cys25, His159, Trp177 | Covalent (Cys25), H-Bond, Pi-Sulfur |

| Kinase Domain | -8.2 | Cys481, Leu390, Phe495 | Covalent (Cys481), Hydrophobic |

Conclusion

This guide presents a comprehensive theoretical and computational framework for the detailed investigation of this compound. By systematically applying quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can generate robust, predictive data on the molecule's structure, stability, reactivity, and potential for biological interactions. This in silico approach allows for a cost-effective and rapid initial assessment, providing critical insights to guide and prioritize future experimental studies in drug discovery and development. The methodologies outlined here are foundational and can be adapted and expanded upon as more is learned about this promising molecule.

References

- 1. learningbreeze.com [learningbreeze.com]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. bioinformaticsreview.com [bioinformaticsreview.com]

- 7. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compchems.com [compchems.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking in Drug Discovery - Creative Proteomics [iaanalysis.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

An In-depth Technical Guide to the Molecular Characteristics of 2-(2-Isocyanatoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isocyanatoethyl)thiophene is a heterocyclic compound featuring a thiophene ring linked to a reactive isocyanate group via an ethyl bridge. This unique combination of a sulfur-containing aromatic moiety, known for its presence in numerous pharmaceuticals, and a highly electrophilic isocyanate group makes it a molecule of significant interest for applications in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore, while the isocyanate group provides a versatile handle for the formation of ureas, carbamates, and thiocarbamates through reactions with nucleophiles. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.

Molecular Characteristics

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2-thienyl)ethyl isocyanate | [1] |

| CAS Number | 58749-51-2 | [1] |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| SMILES | O=C=NCCC1=CC=CS1 | [1] |

| InChIKey | KAJZMNLREUEZSH-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of the precursor amine, 2-(2-thienyl)ethylamine, followed by its conversion to the target isocyanate.

Step 1: Synthesis of 2-(2-Thienyl)ethylamine

Several routes to 2-(2-thienyl)ethylamine have been reported. One common method involves the reduction of 2-(2-nitrovinyl)thiophene.

-

Materials: 2-Thiophenecarboxaldehyde, Nitromethane, Ammonium acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, Hydrochloric acid, Sodium hydroxide.

-

Procedure:

-

Synthesis of 2-(2-nitrovinyl)thiophene: A mixture of 2-thiophenecarboxaldehyde and nitromethane in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium hydroxide) or a catalyst like ammonium acetate and heated to yield 2-(2-nitrovinyl)thiophene.

-

Reduction to 2-(2-thienyl)ethylamine: The resulting 2-(2-nitrovinyl)thiophene is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether is typically used. The reaction is performed under an inert atmosphere and at low temperatures. After the reduction is complete, the reaction is carefully quenched with water and a basic solution to precipitate the aluminum salts. The product, 2-(2-thienyl)ethylamine, is then extracted with an organic solvent and purified, for example, by distillation under reduced pressure.

-

Step 2: Conversion of 2-(2-Thienyl)ethylamine to this compound

The conversion of the primary amine to an isocyanate is a standard transformation in organic synthesis, often achieved using phosgene or a phosgene equivalent like triphosgene.

-

Materials: 2-(2-Thienyl)ethylamine, Triphosgene (bis(trichloromethyl) carbonate), Anhydrous inert solvent (e.g., dichloromethane, toluene), A non-nucleophilic base (e.g., triethylamine).

-

Procedure:

-

A solution of 2-(2-thienyl)ethylamine in an anhydrous, inert solvent is cooled in an ice bath under an inert atmosphere.

-

A solution of triphosgene in the same solvent is added dropwise to the amine solution, followed by the slow addition of a non-nucleophilic base like triethylamine.

-

The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the characteristic isocyanate peak).

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by vacuum distillation, taking care to avoid exposure to moisture, which would lead to the hydrolysis of the isocyanate.

-

References

Methodological & Application

Application Notes & Protocols: Synthesis of Thiophene Isocyanates via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Thiophene Isocyanates

Thiophene-based compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2][3] The thiophene ring is a privileged pharmacophore, appearing in numerous FDA-approved drugs.[1][4] The introduction of an isocyanate group onto the thiophene scaffold creates a highly versatile intermediate. Isocyanates are reactive electrophiles that can readily form stable covalent bonds with a variety of nucleophiles, such as amines and alcohols, to generate ureas and carbamates, respectively. This reactivity makes thiophene isocyanates invaluable building blocks for the synthesis of novel therapeutic agents, covalent inhibitors, and chemical probes in drug discovery programs.[5][6]

This application note provides a comprehensive guide to the synthesis of thiophene isocyanates, specifically focusing on the robust and reliable Curtius rearrangement. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol for the synthesis of thiophene-2-isocyanate, and address critical safety and handling considerations.

The Curtius Rearrangement: A Powerful Tool for Isocyanate Synthesis

First described by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7] This reaction is highly valued for its broad functional group tolerance and the fact that the rearrangement occurs with complete retention of the migrating group's stereochemistry.[6][7]

The currently accepted mechanism for the Curtius rearrangement is a concerted process. The migration of the R-group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen gas. This avoids the formation of a highly reactive and unstable acyl nitrene intermediate.[7]

Experimental Protocol: Synthesis of Thiophene-2-isocyanate

This protocol details a two-step synthesis of thiophene-2-isocyanate starting from commercially available thiophene-2-carboxylic acid. The first step is the formation of the intermediate, thiophene-2-carbonyl azide, which is then subjected to the Curtius rearrangement.

Part 1: Synthesis of Thiophene-2-carbonyl Azide

This initial step involves the conversion of a carboxylic acid to an acyl chloride, followed by reaction with sodium azide. The acyl chloride is a highly reactive intermediate and is typically used immediately without purification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Thiophene-2-carboxylic acid | 128.15 | 10.0 g | 78.0 mmol | Starting material |

| Thionyl chloride (SOCl₂) | 118.97 | 13.9 g (8.5 mL) | 117 mmol | Corrosive, handle in fume hood |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic | |

| Sodium azide (NaN₃) | 65.01 | 6.1 g | 93.6 mmol | Highly toxic, handle with care |

| Acetone | 58.08 | 150 mL | Solvent | Anhydrous |

| Water | 18.02 | 50 mL | For workup |

Procedure:

-

Preparation of Thiophene-2-carbonyl Chloride: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxylic acid (10.0 g, 78.0 mmol).

-

Add thionyl chloride (8.5 mL, 117 mmol) and a catalytic amount of DMF (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude thiophene-2-carbonyl chloride is a pale yellow to brown liquid and is used in the next step without further purification.[8]

-

Formation of Thiophene-2-carbonyl Azide: In a separate 500 mL flask, dissolve sodium azide (6.1 g, 93.6 mmol) in a mixture of acetone (150 mL) and water (50 mL). Cool this solution to 0 °C in an ice bath.

-

While stirring vigorously, slowly add the crude thiophene-2-carbonyl chloride to the sodium azide solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1 hour.

-

Pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate of thiophene-2-carbonyl azide will form.

-

Collect the solid by vacuum filtration, wash with cold water, and air-dry. The product is a white to off-white solid.[9][10]

Part 2: Curtius Rearrangement to Thiophene-2-isocyanate

This step involves the thermal decomposition of the acyl azide in an inert solvent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Thiophene-2-carbonyl azide | 153.16 | ~11.9 g (from Part 1) | ~78.0 mmol | Potentially explosive, handle with care |

| Toluene | 92.14 | 150 mL | Solvent | Anhydrous |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the dried thiophene-2-carbonyl azide from Part 1.

-

Add 150 mL of anhydrous toluene.

-

Under a gentle stream of nitrogen, slowly heat the mixture to reflux (approximately 110 °C).

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).[11]

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

The resulting toluene solution of thiophene-2-isocyanate can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the crude isocyanate.

Purification:

Crude thiophene-2-isocyanate can be purified by vacuum distillation. However, care must be taken as isocyanates can be thermally unstable.

-

Distillation Conditions: B.p. 74-76 °C at 10 mmHg.

-

Alternative Purification: For small-scale reactions, if the isocyanate is to be used immediately, purification may not be necessary. If impurities are present, flash chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) can be attempted, but the reactive nature of the isocyanate must be considered.[12]

Expected Yield: 70-85% over two steps.

Characterization:

-

¹H NMR (CDCl₃): Chemical shifts will be in the aromatic region, characteristic of a 2-substituted thiophene.

-

IR (neat): A strong, sharp absorption band around 2250-2280 cm⁻¹ is characteristic of the N=C=O stretch.[11]

Safety and Handling

The synthesis of thiophene isocyanates via the Curtius rearrangement involves several hazardous reagents and intermediates. Strict adherence to safety protocols is paramount.

-

Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid.[13][14] It can also form explosive heavy metal azides.[13][15]

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14] Use non-metallic spatulas.[13] Work in a well-ventilated fume hood.

-

Waste Disposal: Never dispose of azide waste down the drain.[15] Quench any residual azide with a suitable reagent (e.g., nitrous acid) before disposal, following your institution's guidelines.[15]

-

-

Acyl Azides: Acyl azides are potentially explosive, especially low molecular weight ones. They can be sensitive to heat, shock, and friction.[13][14]

-

Isocyanates: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of acyl azide | Incomplete reaction of the acyl chloride. | Ensure the thionyl chloride reaction goes to completion. Use freshly opened, high-purity thionyl chloride. |

| Decomposition of the acyl azide during workup. | Maintain low temperatures during the reaction and workup. | |

| Low yield of isocyanate | Incomplete rearrangement. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by IR. |

| Hydrolysis of the isocyanate. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. | |

| Product is a urea derivative | Presence of water in the reaction. | Thoroughly dry all solvents and glassware. Ensure the starting materials are anhydrous. |

Conclusion

The Curtius rearrangement is a highly effective and versatile method for the synthesis of thiophene isocyanates. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably produce these valuable intermediates for a wide range of applications in drug discovery and medicinal chemistry. The ability to introduce the reactive isocyanate functionality onto the thiophene scaffold opens up a vast chemical space for the development of novel molecules with therapeutic potential.

References

- 1. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Thiophene [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Thiophene-2-carbonyl azide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ucd.ie [ucd.ie]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: Polyurethanes from 2-(2-Isocyanatoethyl)thiophene and Polyols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis and potential applications of polyurethanes derived from the polymerization of 2-(2-isocyanatoethyl)thiophene with various polyols. Thiophene-containing polymers are of significant interest in the biomedical field due to their unique electronic and biocompatibility properties. The incorporation of the thiophene moiety into a polyurethane backbone can yield novel biomaterials with tunable properties for applications such as drug delivery, tissue engineering, and biomedical coatings. While direct literature on the polymerization of this compound is limited, this guide consolidates information on the synthesis of the isocyanate precursor and provides generalized protocols for polyurethane synthesis based on analogous thiophene-containing monomers.

Introduction

Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages (-NH-CO-O-) in their main chain. They are typically synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by varying the chemical structure of both the isocyanate and the polyol components. The inclusion of heterocyclic moieties, such as thiophene, into the polymer structure can impart unique physicochemical and biological properties. Thiophene and its derivatives are known for their electronic conductivity and have been explored for their biocompatibility and potential in drug delivery systems. The isocyanate this compound (CAS 58749-51-2) is a key monomer for introducing a thiophene group into the polyurethane backbone.

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route can be proposed starting from the commercially available precursor, 2-(thiophen-2-yl)ethanol. This multi-step synthesis would likely involve the conversion of the alcohol to a more reactive intermediate, followed by the introduction of the isocyanate group.

One potential synthetic pathway involves a Curtius rearrangement of a corresponding acyl azide. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1][2][3]

A proposed synthetic scheme is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Oxidation of 2-(Thiophen-2-yl)ethanol to 2-(Thiophen-2-yl)acetic acid

A solution of 2-(thiophen-2-yl)ethanol in a suitable solvent (e.g., acetone) would be treated with an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid) at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant would be quenched, and the product extracted, dried, and purified.

Step 2: Conversion of 2-(Thiophen-2-yl)acetic acid to 2-(Thiophen-2-yl)acetyl chloride

2-(Thiophen-2-yl)acetic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to yield the corresponding acyl chloride. The reaction is typically performed at room temperature or with gentle heating.

Step 3: Formation of 2-(Thiophen-2-yl)acetyl azide

The freshly prepared 2-(thiophen-2-yl)acetyl chloride would be dissolved in a suitable solvent (e.g., acetone or a biphasic system with water) and reacted with sodium azide (NaN₃) at low temperature (e.g., 0 °C) to form the acyl azide. Acyl azides can be explosive, and appropriate safety precautions must be taken.

Step 4: Curtius Rearrangement to this compound

The acyl azide would be carefully heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the formation of the isocyanate through the Curtius rearrangement.[1][2] The isocyanate product would then be purified, for example, by vacuum distillation.

Polymerization with Polyols to Form Polyurethanes

The synthesis of polyurethanes from this compound and a diol or polyol would proceed via a step-growth polymerization. The reaction involves the addition of the hydroxyl groups of the polyol to the isocyanate groups of the thiophene derivative, forming urethane linkages.

Caption: General workflow for polyurethane synthesis.

Experimental Protocol (General)

A two-step prepolymer method is commonly employed for polyurethane synthesis to better control the polymer architecture.

Step 1: Prepolymer Synthesis

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, the chosen polyol (e.g., polycaprolactone diol, polyethylene glycol) is charged and dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.

-

The flask is then cooled to the reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.

-

A stoichiometric excess of this compound is added to the polyol.

-

A catalyst, such as dibutyltin dilaurate (DBTDL), is added in a catalytic amount (e.g., 0.01-0.1 mol%).

-

The reaction mixture is stirred under nitrogen for a predetermined time (e.g., 2-4 hours) to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the -OH peak and the presence of the -NCO peak.

Step 2: Chain Extension

-

The isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 50-60 °C).

-

A chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol) or diamine, is added dropwise to the prepolymer with vigorous stirring.

-

The viscosity of the mixture will increase significantly as the polymer chain grows.

-

After the addition is complete, the mixture is stirred for an additional period (e.g., 1-2 hours) to ensure complete reaction.

-

The resulting polyurethane can be cast into films or molds and cured at an elevated temperature (e.g., 80-100 °C) for 24 hours.

Characterization of Thiophene-Containing Polyurethanes

The synthesized polyurethanes should be thoroughly characterized to determine their chemical structure, molecular weight, and physicochemical properties.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane bond formation (disappearance of -NCO peak around 2270 cm⁻¹, appearance of N-H and C=O peaks). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural analysis of the polymer, confirming the incorporation of the thiophene and polyol units. |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and phase separation. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |

| Mechanical Testing (e.g., Tensile Testing) | Determination of mechanical properties such as tensile strength, Young's modulus, and elongation at break. |

| Contact Angle Measurement | Assessment of the surface hydrophilicity/hydrophobicity. |

Potential Applications in Drug Development

Polyurethanes containing thiophene moieties hold promise for various applications in drug development due to the potential for tailored properties.

-

Controlled Drug Delivery: The biocompatibility and tunable degradation rates of polyurethanes make them suitable for creating drug delivery systems.[4] The presence of the thiophene ring could offer additional functionalities, such as conductivity for electro-responsive drug release.[5]

-

Biomedical Coatings: The unique surface properties that can be achieved with these polyurethanes could make them useful as coatings for medical devices to improve biocompatibility and reduce thrombosis.

-

Tissue Engineering Scaffolds: The mechanical properties of these polyurethanes can be adjusted to mimic those of biological tissues, making them potential candidates for tissue engineering scaffolds.

Data Presentation (Hypothetical)

The following table presents hypothetical data for a series of polyurethanes synthesized from this compound and different polyols to illustrate how quantitative data should be structured.

| Polymer ID | Polyol | Mn (kDa) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Tensile Strength (MPa) | Elongation at Break (%) |

| PU-Th-PCL | PCL (2000 Da) | 55 | 1.8 | -45, 60 | 25 | 450 |

| PU-Th-PEG | PEG (2000 Da) | 48 | 1.9 | -55, 45 | 18 | 600 |

| PU-Th-PCL-co-PEG | PCL/PEG (1:1) | 52 | 1.85 | -50, 52 | 22 | 520 |

Conclusion

The polymerization of this compound with polyols offers a pathway to novel thiophene-containing polyurethanes with a wide range of tunable properties. While specific experimental data for this exact system is scarce, the provided protocols, based on established polyurethane and thiophene chemistry, offer a solid foundation for researchers to explore these promising biomaterials. Further research is warranted to fully elucidate the synthesis, properties, and potential applications of these materials in drug development and other biomedical fields.

References

- 1. CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 2. CN103483310B - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 3. Polyurethane for biomedical applications: A review of recent developments | Semantic Scholar [semanticscholar.org]

- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrostimulated Release of Neutral Drugs from Polythiophene Nanoparticles: Smart Regulation of Drug-Polymer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Surface Modification of Polymers using 2-(2-isocyanatoethyl)thiophene

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-isocyanatoethyl)thiophene for the covalent surface modification of polymers. The introduction of the thiophene moiety onto various polymeric substrates can impart novel functionalities, including electrical conductivity, enhanced biocompatibility, and platforms for further chemical elaboration. These attributes are of significant interest in the development of advanced materials for medical devices, biosensors, and drug delivery systems. This guide details the underlying chemical principles, step-by-step protocols for surface grafting, and analytical techniques for the thorough characterization of the modified surfaces.

Introduction: The Strategic Advantage of Thiophene Functionalization

Polymer surface modification is a critical strategy for tailoring the interfacial properties of materials without altering their bulk characteristics. The choice of the modifying agent is paramount to achieving the desired surface functionality. This compound is a bifunctional molecule offering a unique combination of a highly reactive isocyanate group and a versatile thiophene ring.

The isocyanate group (–N=C=O) is a powerful tool for surface chemistry, reacting readily with nucleophilic functional groups commonly found on polymer surfaces, such as hydroxyl (–OH) and amine (–NH₂) groups, to form stable carbamate and urea linkages, respectively.[1][2] This reaction is efficient and often proceeds without the need for harsh conditions or the generation of byproducts, making it an ideal choice for "click"-type surface functionalization.[1]

The thiophene moiety, once tethered to the polymer surface, opens a wide array of application possibilities. Thiophene-based polymers are well-known for their semiconducting properties, which can be harnessed to create antistatic coatings or conductive surfaces for electronic applications.[3] Furthermore, polythiophenes have shown potential in various biological applications, including diagnostics, drug delivery, and as coatings for implantable devices, owing to their biocompatibility and ability to interface with biological tissues.

This guide will walk you through the process of leveraging this compound to create novel, functionalized polymer surfaces.

The Chemistry of Surface Modification with this compound

The core of the surface modification process lies in the reaction between the isocyanate group of this compound and active hydrogen-containing functional groups on the polymer surface. The most common reactions are with hydroxyl and primary amine groups.

-

Reaction with Hydroxyl Groups: When a polymer surface possesses hydroxyl groups (e.g., polyvinyl alcohol, cellulose, or plasma-treated polymers), the isocyanate reacts to form a stable carbamate (urethane) linkage .

-

Reaction with Amine Groups: For polymers with primary or secondary amine functionalities (e.g., chitosan, poly(allylamine)), the reaction yields a urea linkage .

These reactions are typically carried out in an anhydrous solvent to prevent the hydrolysis of the isocyanate group, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

Diagram: Reaction Mechanism

Below is a diagram illustrating the covalent attachment of this compound to a hydroxylated polymer surface.

Caption: Covalent grafting of this compound to a hydroxylated polymer surface.

Experimental Protocols

3.1. Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store in a desiccator under an inert atmosphere. |

| Polymer Substrate | Application Specific | - | e.g., Poly(vinyl alcohol) films, plasma-treated polypropylene sheets. |

| Anhydrous Toluene | Reagent Grade | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |

| Anhydrous Dichloromethane | Reagent Grade | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |

| Dibutyltin dilaurate (DBTDL) | Catalyst Grade | Commercially Available | Optional catalyst for reaction with hydroxyl groups. |

| Triethylamine (TEA) | Reagent Grade | Commercially Available | Optional catalyst for reaction with amine groups. |

| Acetone | ACS Grade | Commercially Available | For washing. |

| Ethanol | ACS Grade | Commercially Available | For washing. |

3.2. Safety Precautions

-

Isocyanates are potent respiratory and skin sensitizers.[4][5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]

-

Anhydrous solvents are flammable. Keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[4][5][6]

3.3. Protocol 1: Surface Modification of a Hydroxylated Polymer

This protocol is suitable for polymers containing surface hydroxyl groups.

-

Substrate Preparation:

-

Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

-